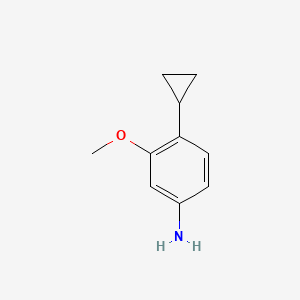

4-Cyclopropyl-3-methoxyaniline

Übersicht

Beschreibung

4-Cyclopropyl-3-methoxyaniline is a chemical compound with the molecular formula C11H15NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it a substance of interest in the field of chemistry .

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as 4-Cyclopropyl-3-methoxyaniline, presents significant challenges for synthetic chemists . The introduction of the cyclopropane motif in a collection of recent total syntheses has been a strategic consideration . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis

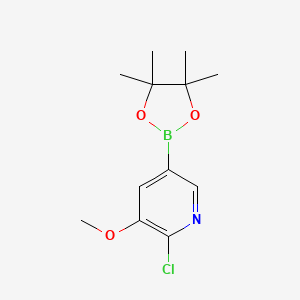

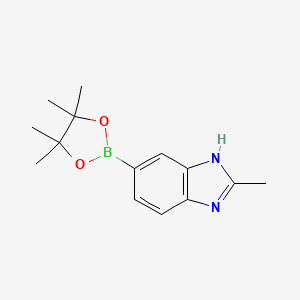

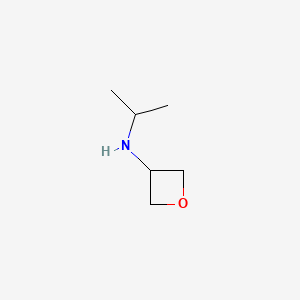

The molecular structure of 4-Cyclopropyl-3-methoxyaniline is characterized by a cyclopropyl group attached to the methoxyaniline group . The InChI representation of the molecule isInChI=1S/C11H15NO2/c1-13-11-6-9 (12)4-5-10 (11)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 . Chemical Reactions Analysis

Cyclopropanation reactions involving 4-Cyclopropyl-3-methoxyaniline can be complex due to the presence of the cyclopropane motif . These reactions often require strategic considerations and the development of elegant approaches and clever solutions .Physical And Chemical Properties Analysis

4-Cyclopropyl-3-methoxyaniline has a molecular weight of 193.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 and a Topological Polar Surface Area of 44.5 Ų . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol .Wissenschaftliche Forschungsanwendungen

Cyclopropanation and C-H Insertion Reactions

4-Cyclopropyl-3-methoxyaniline, as a derivative of cyclopropylamines, can be implicated in advanced organic synthesis techniques. One area of interest involves the activation of unsaturated carbon-carbon bonds using transition metal catalysts, leveraging the high ring strain of cyclopropenes. This approach enables diverse transformations, including cyclopropanation and C-H insertion reactions, facilitating the synthesis of heterocycles and carbocycles with intricate bicyclo[4.1.0]heptane frameworks. Such methodologies highlight the potential for constructing complex molecular scaffolds relevant in medicinal chemistry and material science (Archambeau et al., 2015).

Oxidative N-dealkylation Studies

Research on cyclopropylamines, closely related to 4-Cyclopropyl-3-methoxyaniline, has explored their oxidative N-dealkylation, a reaction crucial for understanding the metabolic pathways of similar compounds in biological systems. These studies have elucidated the mechanisms by which cyclopropylamines undergo oxidative transformations, shedding light on the fate of the cyclopropyl group and providing insights into the design of new drugs with improved metabolic profiles (Shaffer et al., 2001).

Antimicrobial and Antioxidant Activities

Compounds structurally related to 4-Cyclopropyl-3-methoxyaniline have been investigated for their potential antimicrobial and antioxidant properties. Through the synthesis and testing of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, significant antimicrobial and antioxidant activities were observed. These findings suggest the utility of cyclopropyl-3-methoxyaniline derivatives in developing new therapeutic agents with antimicrobial and antioxidant efficacy (Raghavendra et al., 2016).

Environmental Applications

Investigations into the degradation of methoxyanilines, akin to 4-Cyclopropyl-3-methoxyaniline, using Fenton-like oxidation processes have demonstrated effective removal of these compounds from aqueous solutions. This research highlights the potential for applying advanced oxidation processes to treat wastewater containing toxic methoxyanilines, contributing to environmental protection and public health (Chaturvedi & Katoch, 2020).

Eigenschaften

IUPAC Name |

4-cyclopropyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKRRCJBTMWVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-3-methoxyaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

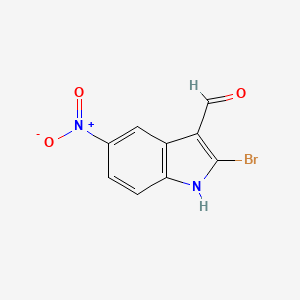

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)